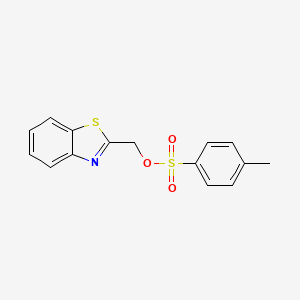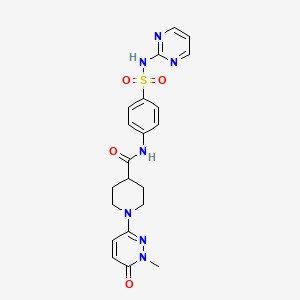![molecular formula C10H9BrFNO B2916191 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile CAS No. 1283707-34-5](/img/structure/B2916191.png)
2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is an organic compound with the molecular formula C10H9BrFNO It is characterized by the presence of a bromine atom, a fluorine atom, and a nitrile group attached to a phenyl ring
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the biological activity of brominated and fluorinated phenyl compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
Target of Action
The primary target of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is the sodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help reduce blood glucose levels, making it a key target for antidiabetic agents .
Mode of Action
This compound interacts with SGLT2 by binding to it, thereby inhibiting its function . This inhibition prevents glucose reabsorption in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion. This can have downstream effects on other biochemical pathways, particularly those involved in energy production and insulin regulation .
Pharmacokinetics
Like other sglt2 inhibitors, it is likely to be absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as food intake and gastrointestinal transit time.
Result of Action
The primary molecular effect of this compound is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . On a cellular level, this results in increased glucose excretion in the urine. The overall effect of this action is a reduction in blood glucose levels, which can help manage type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, and medication compliance can influence the efficacy of this compound . For example, a diet high in carbohydrates may increase blood glucose levels, potentially reducing the drug’s effectiveness. Similarly, regular exercise can enhance the drug’s glucose-lowering effect.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Nitrile Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the brominated and fluorinated phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by nitrile group introduction and hydroxylation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine compound.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
2-[(5-Bromo-2-fluorophenyl)methyl]-benzo[b]thiophene: This compound shares the bromine and fluorine substitution pattern but has a different core structure.
2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene: Similar in having bromine and fluorine atoms, but with different positioning and additional functional groups.
Uniqueness: 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is unique due to the presence of both a nitrile and a hydroxyl group, which provide distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern also contributes to its unique properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMHSYYYITXCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(CO)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)
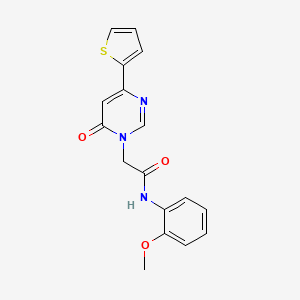
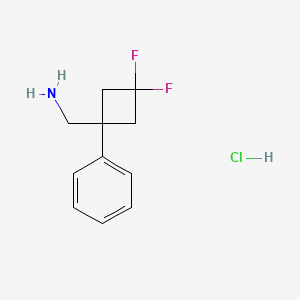

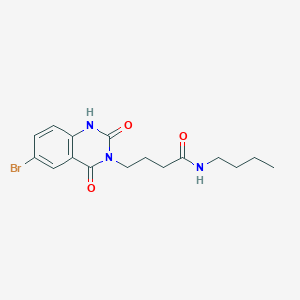
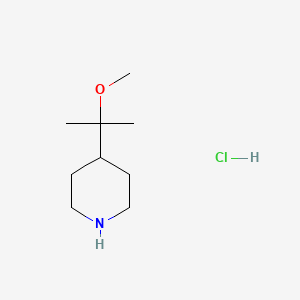
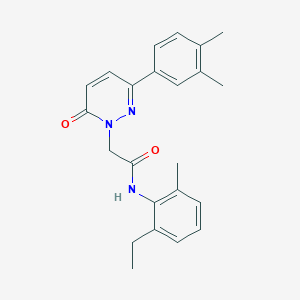
![2-(3,4-dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2916128.png)
